1-Ethoxydodecane

Boiling point Alkyl ether homologs Thermal processing

1-Ethoxydodecane (ethyl dodecyl ether, dodecyl ethyl ether) is a long-chain asymmetrical alkyl ether with the molecular formula C14H30O and a molecular weight of 214.39 g/mol. It belongs to the class of saturated monoethers and is characterized as a colorless to yellow oily liquid with a freezing point of 61°F (16°C) and a density of 1.02 at 68°F (20°C) per USCG data.

Molecular Formula C14H30O
Molecular Weight 214.39 g/mol
CAS No. 7289-37-4
Cat. No. B3193551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethoxydodecane
CAS7289-37-4
Molecular FormulaC14H30O
Molecular Weight214.39 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCOCC
InChIInChI=1S/C14H30O/c1-3-5-6-7-8-9-10-11-12-13-14-15-4-2/h3-14H2,1-2H3
InChIKeyHAOXTAJLDMZCQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethoxydodecane (CAS 7289-37-4) Technical Baseline for Procurement Evaluation


1-Ethoxydodecane (ethyl dodecyl ether, dodecyl ethyl ether) is a long-chain asymmetrical alkyl ether with the molecular formula C14H30O and a molecular weight of 214.39 g/mol [1]. It belongs to the class of saturated monoethers and is characterized as a colorless to yellow oily liquid with a freezing point of 61°F (16°C) and a density of 1.02 at 68°F (20°C) per USCG data . The compound possesses a computed XLogP3-AA value of 6.0, indicating pronounced lipophilicity, and a topological polar surface area of only 9.2 Ų, with zero hydrogen bond donors and one hydrogen bond acceptor [1]. These structural features distinguish it from alcohol-based analogs and ethoxylated derivatives that carry hydroxyl functionality, making specific physical-chemical property differences the primary basis for selection over in-class alternatives.

Why 1-Ethoxydodecane Cannot Be Readily Replaced by Generic Alkyl Ethers or Alcohols


Within the C12–C14 alkyl ether family, small structural changes produce measurable differences in boiling point, lipophilicity, flash point, and chemical functionality that directly affect performance in non-polar solvent applications, personal care formulations, and high-temperature processing [1]. For example, substituting 1-ethoxydodecane with 1-methoxydodecane (the methyl homolog) reduces boiling point by approximately 7°C and flash point by nearly 4°C, while replacement with 1-dodecanol introduces a reactive hydroxyl group that substantially raises hydrogen bonding capacity and alters solubility and stability profiles . These differences are not cosmetic—they translate into divergent evaporation rates, safety margins, and compatibility with moisture-sensitive reaction conditions. The quantitative evidence below establishes that 1-ethoxydodecane occupies a distinct property space within its chemical class that generic substitution cannot replicate without reformulation or process adjustment.

Quantitative Differentiation Evidence: 1-Ethoxydodecane vs. Closest Analogs


Boiling Point Elevation: 1-Ethoxydodecane vs. 1-Methoxydodecane

1-Ethoxydodecane exhibits a computed boiling point of 259°C at 760 mmHg, which is approximately 7°C higher than that of its closest lower homolog, 1-methoxydodecane (251.9°C at 760 mmHg) . This difference, consistent with the increase in alkyl chain length of the alkoxy group from methyl to ethyl, provides a wider liquid-phase operating window. For high-temperature solvent applications or reactions requiring sustained heating near solvent reflux, the ethyl ether offers marginally greater thermal latitude before phase transition to vapor.

Boiling point Alkyl ether homologs Thermal processing

Flash Point Safety Margin: 1-Ethoxydodecane vs. 1-Methoxydodecane

The computed flash point of 1-ethoxydodecane is 96.6°C, compared to 92.8°C for 1-methoxydodecane . This approximately 3.8°C higher flash point, though modest in absolute terms, places 1-ethoxydodecane further from ambient temperature ignition risk. The USCG-reported flash point of 470°F (243°C) for the technical-grade material suggests an even larger safety margin in practice, though this value likely reflects a different measurement method . For procurement decisions involving transportation, storage, or processes with potential heat accumulation, a higher flash point reduces hazard classification burdens.

Flash point Safety Flammable solvent handling

Lipophilicity Advantage: logP Differentiation from 1-Dodecanol and C12E1

1-Ethoxydodecane has a computed XLogP3-AA of 6.0 and a calculated logP of 5.482, placing it as a highly lipophilic compound [1][2]. In comparison, 1-dodecanol (lauryl alcohol) has reported logP values ranging from 3.9 to 5.4, averaging approximately 5.1, while ethylene glycol monododecyl ether (C12E1) has a logP of 3.92 [3]. The ethyl ether's logP is approximately 0.9–2.1 units higher than these alcohol-containing analogs. A ΔlogP of 1 unit corresponds to approximately a 10-fold difference in octanol-water partition coefficient, meaning 1-ethoxydodecane partitions roughly 10–100 times more favorably into non-polar phases than the comparator alcohols.

Lipophilicity logP Non-polar formulation

Hydrogen Bond Donor Absence: Chemical Stability Differentiation from 1-Dodecanol

1-Ethoxydodecane has zero hydrogen bond donors (HBD = 0) and only one hydrogen bond acceptor (HBA = 1), whereas 1-dodecanol possesses one donor and one acceptor (HBD = 1, HBA = 1) [1]. This functional group difference means 1-ethoxydodecane cannot act as a hydrogen bond donor, eliminating its capacity for alcohol-type reactivity. According to USCG reactivity profiles, 1-ethoxydodecane as an ether is 'relatively unreactive,' whereas alcohols react with alkali metals, nitrides, strong reducing agents, oxoacids, carboxylic acids, isocyanates, and epoxides . This narrower reactivity profile makes the ethyl ether suitable for formulations where an alcohol would cause unwanted esterification, alkoxide formation, or polymerization side reactions.

Hydrogen bonding Chemical stability Formulation compatibility

Density Difference: Phase Separation and Formulation Volume Considerations

The measured density of 1-ethoxydodecane is reported as 1.02 at 68°F (20°C) per USCG data, with a computed value of 0.806 g/cm³ . In contrast, 1-dodecanol has a density of approximately 0.835 g/cm³, and ethylene glycol monododecyl ether (C12E1) has a density of 0.87 g/mL at 20°C [1]. Depending on which density value is used for the target compound, the density differential relative to 1-dodecanol is either approximately +0.185 g/cm³ (USCG) or -0.029 g/cm³ (computed). This variability underscores the importance of verifying lot-specific density for critical formulation work involving biphasic systems, where even small density differences affect phase separation rates and interfacial behavior.

Density Formulation Phase behavior

Evidence-Backed Application Scenarios for 1-Ethoxydodecane in Scientific and Industrial Procurement


Non-Polar Emollient Base for Sunscreen and Moisturizer Formulations

1-Ethoxydodecane has been specifically identified as an asymmetrical ether used in the production of sunscreens and moisturizers due to its non-polar properties [1]. Its high logP (~6.0) and absence of hydrogen bond donors make it an effective emollient carrier for lipophilic UV filters and skin-conditioning agents. Compared to 1-dodecanol (logP ~5.1), its 10-fold greater non-polar partitioning enables more efficient solubilization of hydrophobic active ingredients at lower concentrations, potentially reducing the total solvent load in final formulations [2].

High-Temperature Non-Polar Reaction Solvent or Processing Aid

With a boiling point of approximately 259°C and a flash point of 96.6°C (computed) to 243°C (USCG), 1-ethoxydodecane offers a wider liquid-phase thermal operating window than 1-methoxydodecane (bp 251.9°C, flash 92.8°C) . This makes it suitable as a high-boiling inert solvent for reactions requiring sustained heating above 250°C without pressurization, such as thermal polymer processing, high-temperature condensation reactions, or heat transfer fluid applications where an alcohol would be chemically incompatible.

Moisture-Sensitive Synthesis Requiring Chemically Inert Ether Media

As an ether with zero hydrogen bond donors and 'relatively unreactive' classification, 1-ethoxydodecane is a safer solvent choice than 1-dodecanol for reactions involving alkali metals, strong reducing agents, acid chlorides, or isocyanates, where the alcohol's hydroxyl group would participate in competing side reactions . Its extremely low water solubility (estimated 0.02 g/L) further supports its use in water-sensitive organometallic chemistry or anhydrous polymerization systems [3].

Dielectric and Spectroscopic Studies of Alkyl Ether Homologs

1-Ethoxydodecane (as dodecyl ethyl ether) has been employed alongside dodecyl methyl ether, dihexyl ether, and didodecyl ether in fundamental dielectric relaxation studies investigating molecular orientation dynamics in non-polar media [4]. Researchers procuring this compound for physical chemistry investigations can leverage its distinct dipole relaxation characteristics relative to its methyl and didodecyl counterparts, where the ethyl group provides an intermediate molecular volume and rotational correlation time.

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